molecular formula C16H24N6O B6437651 N,N,4-trimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2548993-42-4

N,N,4-trimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6437651
CAS No.: 2548993-42-4
M. Wt: 316.40 g/mol
InChI Key: MHDVHBSXTLGSRX-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a synthetically designed small molecule featuring a complex heterocyclic scaffold. Its structure incorporates a pyrimidine core linked to an isoxazole moiety via a piperazine linker, a design motif of significant interest in modern medicinal chemistry. Heterocycles are fundamental to pharmaceutical development, with over 85% of all FDA-approved small-molecule drugs containing at least one heterocyclic ring . These structures are privileged in drug discovery due to their ability to engage in diverse intermolecular interactions—such as hydrogen bonding and van der Waals forces—with biological targets, enabling the modulation of protein function . Compounds with pyrimidine and isoxazole substructures are frequently investigated for their potential to interact with a range of enzymes and receptors, including various kinases . This specific molecular architecture suggests potential utility as a key intermediate or a target-specific probe in early-stage drug discovery programs. Researchers may find value in this compound for developing novel therapeutic agents, particularly in oncology and other areas requiring sophisticated small-molecule modulation of biological pathways. It is provided as a tool for qualified researchers to explore new chemical space and investigate structure-activity relationships in a laboratory setting.

Properties

IUPAC Name

N,N,4-trimethyl-6-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-12-9-15(19-16(18-12)20(3)4)22-7-5-21(6-8-22)11-14-10-17-23-13(14)2/h9-10H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDVHBSXTLGSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,4-trimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine Core : A six-membered ring containing nitrogen atoms that influences the compound's biological activity.
  • Piperazine Moiety : Known for its ability to interact with various receptors in the central nervous system.
  • Oxazole Ring : Contributes to the compound's unique chemical reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast6.2Caspase activation
Compound BColon43.4Bcl-2 inhibition
N,N,4-trimethyl...VariousTBDTBD

Antimicrobial Activity

The antimicrobial effects of similar compounds have also been explored. For example:

  • Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Activity

Compound NameBacteria TestedMIC (µg/mL)Activity
Compound CE. coli200Effective
Compound DS. aureus140Effective

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Interaction : The piperazine moiety is known to interact with serotonin receptors, which may mediate some of its effects on mood and cognition.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A clinical trial involving a related piperazine derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Case Study 2 : Laboratory studies demonstrated that the compound effectively inhibited bacterial growth in vitro, suggesting potential for development as an antibiotic.

Comparison with Similar Compounds

Positional Isomerism and Substitution Patterns

  • N,N-Dimethyl-6-{4-[(5-Methyl-1,2-Oxazol-4-yl)Methyl]Piperazin-1-yl}Pyrimidin-4-Amine (): Key Difference: The target compound has a 2-amine and N,N,4-trimethyl groups, whereas this analog is a 4-amine with N,N-dimethyl substitution. Impact: Positional isomerism at the pyrimidine ring (2- vs. The additional methyl group at position 4 in the target compound may enhance steric bulk and hydrophobicity .

Heterocyclic Ring Variations

  • 5-Chloro-4-(4-((5-Methyl-1,2,4-Oxadiazol-3-yl)Methyl)Piperazin-1-yl)-3-Nitropyridin-2-Amine ():

    • Key Difference : Replaces oxazole with 1,2,4-oxadiazole.
    • Impact : Oxadiazoles are stronger electron-withdrawing groups compared to oxazoles, which could reduce electron density on the pyrimidine ring, altering reactivity and binding to enzymes like kinases .
  • N-Ethyl-6-Methyl-2-[4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Piperazin-1-yl]Pyrimidin-4-Amine (): Key Difference: Substitutes oxazole with thiadiazole. The ethyl group at the amine may increase lipophilicity compared to the target compound’s methyl groups .

Substituent Effects on Pharmacokinetics

  • 2-[4-(3,4-Dimethoxybenzoyl)Piperazin-1-yl]-N,N,6-Trimethylpyrimidin-4-Amine ():

    • Key Difference : Incorporates a dimethoxybenzoyl group on piperazine.
    • Impact : The aromatic benzoyl group enhances lipophilicity and may improve blood-brain barrier penetration. However, methoxy groups could increase susceptibility to oxidative metabolism .
  • ETP-47037 (): Key Difference: Features a pyrazolo[1,5-a]pyrazine core and a morpholino group. Impact: The sulfonyl-piperazine moiety improves aqueous solubility, while the pyrazine core offers distinct hydrogen-bonding capabilities compared to pyrimidine .

Structural and Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₇H₂₅N₇O ~363.43* 2-Amine, N,N,4-trimethyl, oxazole-piperazine Moderate lipophilicity, flexible linker
N,N-Dimethyl-6-{4-[(5-Methyl-1,2-Oxazol-4-yl)Methyl]Piperazin-1-yl}Pyrimidin-4-Amine C₁₆H₂₃N₇O 345.41 4-Amine, N,N-dimethyl Reduced steric hindrance
N-Ethyl-6-Methyl-2-[4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Piperazin-1-yl]Pyrimidin-4-Amine C₁₄H₂₁N₇S 319.43 Thiadiazole, ethylamine Enhanced metabolic stability
ETP-47037 C₁₉H₂₄N₈O₃S 444.52 Pyrazolo-pyrazine, sulfonyl-piperazine High solubility, kinase inhibition

*Estimated based on structural similarity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N,4-trimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Piperazine ring formation : Achieved via Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes (e.g., 5-methyl-1,2-oxazole derivatives) .
  • Pyrimidine core assembly : Nucleophilic substitution at the pyrimidine C6 position using pre-functionalized piperazine intermediates under reflux conditions in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final compound .

Q. How is the purity and structural identity of the compound validated post-synthesis?

  • Methodological Answer :

  • HPLC : Retention time and peak area analysis (e.g., C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks to verify substituents (e.g., methyl groups at N,N,4-positions; piperazine and oxazole protons) .
  • HRMS : Confirm molecular weight (e.g., m/z [M+H]+ matching theoretical value) .

Q. What are the primary spectroscopic techniques for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxazole; N-H bending for pyrimidine amine) .
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the piperazine-pyrimidine linkage) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms of this compound?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to capture weak diffraction signals .
  • Refinement : SHELXL for least-squares refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H⋯N interactions between pyrimidine and oxazole groups) .
  • Dihedral angle analysis : Compare angles between pyrimidine and substituent planes (e.g., 12.8° deviation in a related pyrimidine derivative) to identify conformational flexibility .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Replace the 5-methyloxazole group with bulkier heterocycles (e.g., thiazole) to enhance receptor binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
  • In vitro assays : Measure IC50 values against target enzymes (e.g., protein kinases) using fluorescence polarization or radiometric assays .

Q. How can contradictory pharmacological data from different assay conditions be resolved?

  • Methodological Answer :

  • Standardize assay protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (e.g., 10 µM) across studies .
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Validate with orthogonal assays : Compare enzyme inhibition (e.g., kinase activity) with cellular proliferation assays (e.g., MTT in cancer cell lines) .

Q. What computational methods predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate hepatic microsomal stability and cytochrome P450 inhibition .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of piperazine) using GLORYx .

Q. How do solvent and temperature variations impact reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent (e.g., DMF vs. DMSO), temperature (80–120°C), and catalyst loading (e.g., Pd/C) to optimize coupling reactions .
  • Kinetic analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., piperazine alkylation) .

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